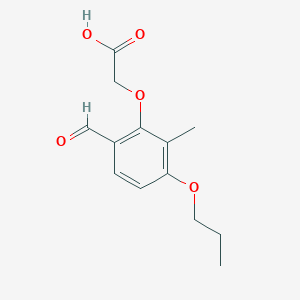
Acetic acid, (6-formyl-2-methyl-3-propoxyphenoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, (6-formyl-2-methyl-3-propoxyphenoxy)- is a chemical compound with a complex structure that includes a formyl group, a methyl group, and a propoxy group attached to a phenoxy ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (6-formyl-2-methyl-3-propoxyphenoxy)- typically involves multiple steps, including the formation of the phenoxy ring and the subsequent attachment of the formyl, methyl, and propoxy groups. Common synthetic routes may involve:
Formation of the Phenoxy Ring: This can be achieved through a series of aromatic substitution reactions.
Attachment of Functional Groups: The formyl group can be introduced via formylation reactions, while the methyl and propoxy groups can be added through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, (6-formyl-2-methyl-3-propoxyphenoxy)- can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The phenoxy ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives.
Applications De Recherche Scientifique
Acetic acid, (6-formyl-2-methyl-3-propoxyphenoxy)- has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of acetic acid, (6-formyl-2-methyl-3-propoxyphenoxy)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetic acid, (6-formyl-2-methyl-3-ethoxyphenoxy)
- Acetic acid, (6-formyl-2-methyl-3-butoxyphenoxy)
- Acetic acid, (6-formyl-2-methyl-3-methoxyphenoxy)
Uniqueness
Acetic acid, (6-formyl-2-methyl-3-propoxyphenoxy)- is unique due to the presence of the propoxy group, which can influence its chemical reactivity and interactions compared to similar compounds with different alkoxy groups. This uniqueness can lead to distinct properties and applications in various fields.
Propriétés
Numéro CAS |
820237-69-2 |
|---|---|
Formule moléculaire |
C13H16O5 |
Poids moléculaire |
252.26 g/mol |
Nom IUPAC |
2-(6-formyl-2-methyl-3-propoxyphenoxy)acetic acid |
InChI |
InChI=1S/C13H16O5/c1-3-6-17-11-5-4-10(7-14)13(9(11)2)18-8-12(15)16/h4-5,7H,3,6,8H2,1-2H3,(H,15,16) |
Clé InChI |
PPDPMLHCQSHGPH-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=C(C(=C(C=C1)C=O)OCC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


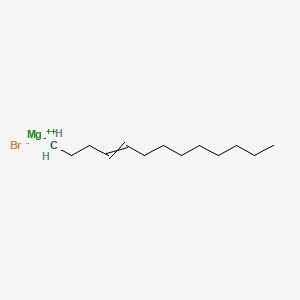

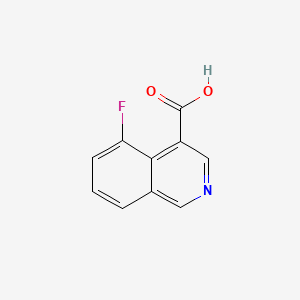
![4-{[10-(Acryloyloxy)decyl]sulfanyl}benzoic acid](/img/structure/B12521109.png)
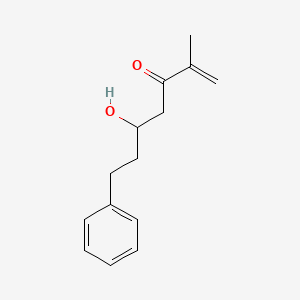
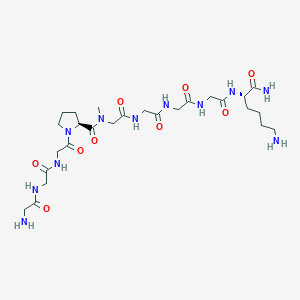
![2-Pyridinecarboxamide, N-[(1R)-1-phenylethyl]-](/img/structure/B12521131.png)
![2-[1-(3,5-Dimethyl-2H-pyrrol-2-ylidene)ethyl]-3,5-dimethyl-1H-pyrrole](/img/structure/B12521137.png)
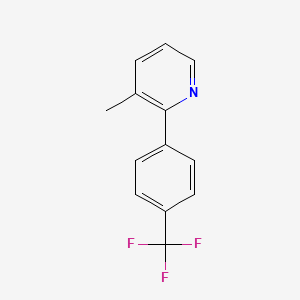

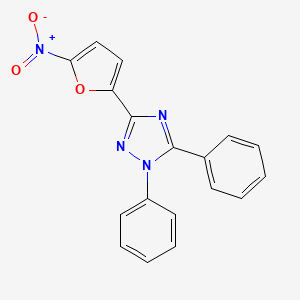
![Pyrrolidine, 1-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]-](/img/structure/B12521165.png)
![3-(But-3-enoyl)-1-ethyl-3-azabicyclo[3.2.1]octane-2,7-dione](/img/structure/B12521166.png)
![Acetic acid;benzo[a]anthracene-3,4-diol](/img/structure/B12521171.png)
